![molecular formula C20H24N2O2S B14217204 [1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- CAS No. 828919-89-7](/img/structure/B14217204.png)
[1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-: is a complex organic compound characterized by the presence of a biphenyl core with a carboxamide group and a mercaptoacetyl-substituted pentyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- typically involves multi-step organic reactions. One common approach is to start with the biphenyl core and introduce the carboxamide group through an amide coupling reaction. The mercaptoacetyl-substituted pentyl chain can be attached via a thiol-ene reaction, which involves the addition of a thiol group to an alkene.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
化学反应分析
Types of Reactions:
Oxidation: The mercaptoacetyl group can undergo oxidation to form disulfides.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated biphenyl derivatives.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology: In biological research, [1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- can be used to study protein-ligand interactions due to its ability to form stable complexes with proteins.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- involves its interaction with specific molecular targets. The mercaptoacetyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The biphenyl core can interact with hydrophobic pockets in proteins, enhancing binding affinity.
相似化合物的比较
[1,1’-Biphenyl]-4-carboxamide: Lacks the mercaptoacetyl-substituted pentyl chain.
N-[5-[(mercaptoacetyl)amino]pentyl]-carboxamide: Lacks the biphenyl core.
Uniqueness: The combination of the biphenyl core and the mercaptoacetyl-substituted pentyl chain in [1,1’-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]- provides a unique structure that allows for diverse chemical reactivity and biological interactions, making it a valuable compound for various applications.
属性
CAS 编号 |
828919-89-7 |
|---|---|
分子式 |
C20H24N2O2S |
分子量 |
356.5 g/mol |
IUPAC 名称 |
4-phenyl-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide |
InChI |
InChI=1S/C20H24N2O2S/c23-19(15-25)21-13-5-2-6-14-22-20(24)18-11-9-17(10-12-18)16-7-3-1-4-8-16/h1,3-4,7-12,25H,2,5-6,13-15H2,(H,21,23)(H,22,24) |
InChI 键 |
PLDBDKOMOBRBCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCCCNC(=O)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



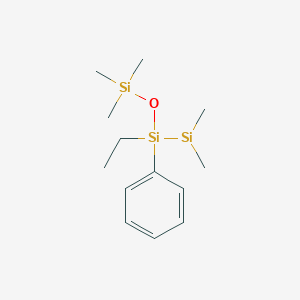
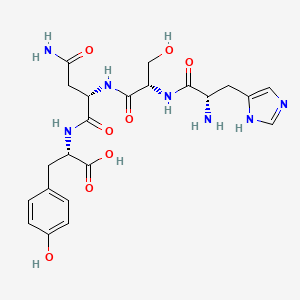
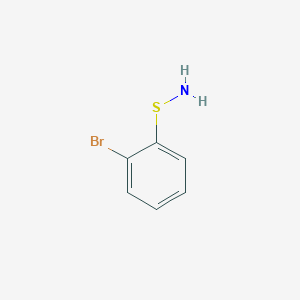
![4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14217148.png)
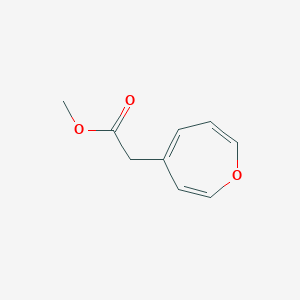
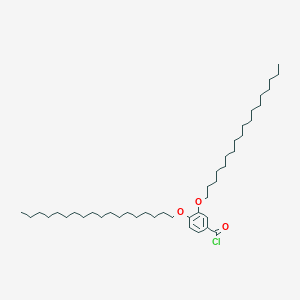
![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)
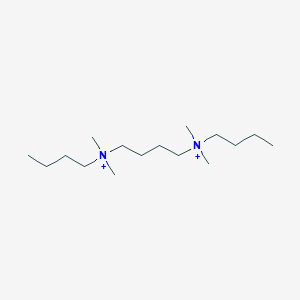
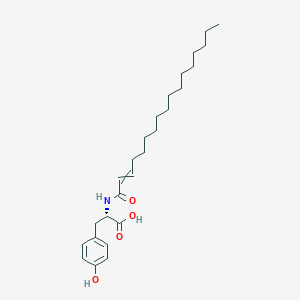

![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
![(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol](/img/structure/B14217211.png)
